2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
2,2-difluoro-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSUSDXUVEUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280303 | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874279-86-4 | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874279-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Difluoro-2,3-dihydro-1H-inden-1-one chemical properties
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal and organic chemistry. It prioritizes mechanistic insight, reproducible protocols, and strategic application over generic data listing.
Harnessing the Gem-Difluoro Effect in Drug Discovery
Executive Summary: The Fluorine Advantage
2,2-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 874279-86-4 ), hereafter referred to as 2,2-Difluoroindanone , represents a critical scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent, this compound features a gem-difluoro motif at the
-
Enhanced Electrophilicity: The strong electron-withdrawing nature of the fluorine atoms (
) destabilizes the carbonyl, significantly lowering its LUMO energy and increasing susceptibility to nucleophilic attack. -
Metabolic Blocking: The C2 position, typically a site of metabolic oxidation (e.g., by CYPs), is blocked by the metabolically robust C-F bonds (approx. 116 kcal/mol), extending the half-life of derivative pharmacophores.
-
Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorines and the carbonyl oxygen can alter the ring pucker, influencing binding affinity in enzyme pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data / Description |
| IUPAC Name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one |
| CAS Number | 874279-86-4 |
| Molecular Formula | C |
| Molecular Weight | 168.14 g/mol |
| Physical State | Low-melting solid or semi-solid oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc; Hydrophobic |
| Key Spectral Feature | |
| Stability | Hygroscopic; prone to hydrate formation in moist air |
Strategic Synthesis: The "Selectfluor" Protocol
Direct fluorination of 1-indanone using F
Why this route?
Direct fluorination of the ketone often stalls at the mono-fluoro stage due to the electron-withdrawing effect of the first fluorine, which deactivates the enol. By converting to the silyl enol ether, we lock the molecule in its nucleophilic "enol" form, driving the reaction to completion.
Step-by-Step Methodology
Reagents:
-
1-Indanone (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.5 eq)
-
Triethylamine (Et
N) (3.0 eq) -
Selectfluor™ (2.2 eq)[1]
-
Solvent: Dry Acetonitrile (MeCN) and Dichloromethane (DCM)
Protocol:
-
Activation (Enol Ether Formation):
-
Dissolve 1-indanone in dry DCM under N
atmosphere at 0°C. -
Add Et
N followed by dropwise addition of TMSOTf. -
Stir at room temperature (RT) for 2 hours.
-
Validation Point: Monitor by TLC/NMR. The ketone carbonyl peak (approx. 1720 cm
) should disappear, replaced by the C=C stretch of the silyl enol ether. -
Workup: Rapid aqueous wash (cold NaHCO
), dry, and concentrate to yield the crude silyl enol ether. Do not purify on silica (it will hydrolyze).
-
-
Electrophilic Fluorination:
-
Dissolve the crude silyl enol ether in dry MeCN.
-
Cool to 0°C. Add Selectfluor™ (2.2 eq) portion-wise (exothermic).
-
Allow to warm to RT and stir for 12 hours.
-
Mechanism:[1][2][3][4][5][6] The N-F bond of Selectfluor attacks the electron-rich double bond. The first fluorine adds, reforming a cation that eliminates the silyl group. This process repeats or occurs via a bis-silylated intermediate if forcing conditions are used.
-
Note: For strict 2,2-difluoro synthesis, a second cycle of silylation/fluorination may be required if the first step yields predominantly 2-fluoroindanone.
-
-
Purification:
Synthesis Workflow Diagram
Caption: Step-wise electrophilic fluorination pathway via silyl enol ether activation.
Reactivity Profile & Mechanistic Insights[6]
The chemical behavior of 2,2-difluoroindanone is dominated by the "Super-Electrophile" character of the carbonyl carbon.
A. Hydrate & Hemiacetal Formation (The Gem-Diol Equilibrium)
Unlike typical ketones, 2,2-difluoroindanone exists in equilibrium with its hydrate in the presence of moisture.
-
Mechanism: The
-fluorines withdraw electron density ( -induction), creating a significant partial positive charge ( ) on the carbonyl carbon. -
Observation: In aqueous organic solvents (e.g., DMSO/D
O), NMR may show two species: the ketone and the gem-diol [C(OH) ]. -
Implication: When using this compound in bioassays, ensure anhydrous conditions to prevent "loss" of the active ketone to the inactive hydrate form.
B. Nucleophilic Additions (Reformatsky & Grignard)
The compound is an excellent substrate for organometallic addition, often reacting faster than non-fluorinated analogs.
-
Reformatsky Reaction: Reaction with
-bromoesters/Zn yields -hydroxy esters. The fluorine atoms prevent enolization side reactions (aldol condensation) at the -position, leading to cleaner reaction profiles. -
Stereoselectivity: Nucleophiles typically attack anti to the bulkiest group, but the small size of fluorine (
Å) means steric hindrance is minimal. Electronic repulsion (dipole alignment) often dictates the stereochemical outcome.
C. Metabolic Stability (The C-F Shield)
In drug metabolism, the
-
Blockade: Replacing C-H bonds with C-F bonds prevents hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes.
-
Result: This scaffold is frequently used to extend the
(half-life) of indanone-based inhibitors (e.g., in acetylcholinesterase inhibitors for Alzheimer's).
Reactivity Logic Map
Caption: Divergent reactivity pathways driven by the activated carbonyl group.
Applications in Drug Discovery
-
Bioisosterism: The 2,2-difluoroindanone moiety acts as a bioisostere for the parent indanone but with altered lipophilicity (LogP typically increases) and reduced metabolic liability.
-
Transition State Mimics: In protease inhibitors, the activated carbonyl can form a reversible hemiketal with the active site serine residue. The electron-withdrawing fluorines stabilize this tetrahedral intermediate, mimicking the transition state of amide hydrolysis.
-
Imaging Agents:
F-labeled analogs (synthesized via F-Selectfluor or exchange) are potential PET radiotracers for neurodegenerative disease markers.
Handling & Safety Protocols
-
HF Generation: While the compound itself is stable, combustion or harsh hydrolysis can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.
-
Selectfluor Handling: Selectfluor is an oxidant.[1] Avoid mixing with strong reducing agents.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Desiccate to prevent hydrate formation.
References
-
Synthesis of Fluorinated Indanones
-
Selectfluor Chemistry
-
Source: Wikipedia / Air Products. "Selectfluor: Preparation and Mechanism."[1]
-
URL:
-
-
Gem-Difluoro Effect on Carbonyls
-
General Reactivity of Alpha-Fluoroketones
- Source: Chemistry LibreTexts.
-
URL:
-
CAS Registry Data
- Source: PubChem / AK Scientific. "2,2-Difluoro-2,3-dihydro-1H-inden-1-one Properties."
-
URL:
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
Role of gem-difluoro group in medicinal chemistry
The Strategic Implementation of the Gem-Difluoro Motif in Medicinal Chemistry[1]
Executive Summary
The gem-difluoro group (
Part 1: Physicochemical Properties & Bioisosterism[3]
The introduction of a gem-difluoro group induces profound electronic and steric changes. Its successful application relies on understanding three core phenomena:
The Carbonyl Bioisosterism & "Polar Hydrophobicity"
The
-
Sterics: The
bond angle is approximately 115° , significantly wider than the tetrahedral angle ( ) of a methylene group ( ) and approaching the trigonal planar angle ( ) of a carbonyl. This allows to mimic the spatial arrangement of a ketone without the chemical reactivity (nucleophilic attack). -
Electrostatics: Fluorine is the most electronegative element (3.98 Pauling). Two fluorines create a massive local dipole moment, mimicking the polarity of a carbonyl oxygen. However, unlike
, the group is non-basic and does not accept hydrogen bonds. -
Lipophilicity: While individual fluorine atoms are lipophilic, the
group exhibits "polar hydrophobicity." It increases lipophilicity ( ) relative to a carbonyl or sulfoxide, but often decreases it relative to a methylene ( ) group due to the high polarity of the C-F bonds.
Acidity Modulation (The Inductive Effect)
The strong electron-withdrawing nature (
-
Amines: Placing a
adjacent to an amine (e.g., -difluoroamines) reduces the basicity of the nitrogen (pKa drops by 2–4 units). This is a strategic tool to improve oral absorption by reducing the percentage of ionized drug in the gut or to reduce hERG channel blockage, which is often associated with high basicity. -
Alcohols/Thiols: Adjacent
groups increase the acidity of alcohols, often improving their hydrogen-bond donating capability.
Conformational Locking (The Gauche Effect)
In 1,2-disubstituted ethanes containing fluorine, the molecule prefers a gauche conformation (dihedral angle
-
Application: Medicinal chemists use this to "lock" flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
Part 2: Visualization of Decision Logic
The following diagram illustrates the decision-making process for incorporating a gem-difluoro group based on specific medicinal chemistry problems.
Caption: Decision matrix for deploying gem-difluoro motifs to solve specific ADME and potency issues.
Part 3: Metabolic Stability & Pharmacokinetics[2]
The
-
Direct Blocking: Replacing a reactive methylene (
) with removes the abstractable hydrogen atoms, completely shutting down oxidation at that site. -
Electronic Deactivation: The electron-withdrawing effect deactivates adjacent C-H bonds, making them less susceptible to oxidative radical attack.[2]
-
Case Study Example: In the development of Tafluprost (a prostaglandin analog for glaucoma), the C15 carbonyl of the natural substrate was replaced (functionally) and the adjacent positions modified with fluorine to prevent rapid metabolic degradation while maintaining receptor affinity.
Part 4: Synthetic Methodologies & Safety
Historically, the synthesis of gem-difluorides relied on DAST (Diethylaminosulfur trifluoride). While effective, DAST is thermally unstable (explosive >90°C) and generates free HF upon contact with moisture, etching glassware and posing severe safety risks.[3]
Modern Standard: XtalFluor-E To ensure safety and reproducibility ("Trustworthiness"), this guide recommends XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[2]
-
Advantages: Crystalline solid, higher thermal stability, does not generate free HF in the absence of a promoter, and is compatible with borosilicate glass.[4]
-
Mechanism: XtalFluor-E activates the oxygen of a carbonyl or alcohol.[2][5] A fluoride source (promoter) is then required to displace the activated leaving group.[6]
Part 5: Experimental Protocol (Self-Validating)
Protocol: Deoxofluorination of a Ketone to a Gem-Difluoride using XtalFluor-E
Objective: Convert a ketone substrate to a gem-difluoride. Scope: Applicable to aliphatic and benzylic ketones.[2] Safety Note: While XtalFluor-E is safer than DAST, the reaction generates HF in situ when the promoter is added. Perform all operations in a fume hood. Wear HF-resistant gloves.[2]
Materials:
-
Substrate: 1.0 equiv (Ketone)
-
Reagent: XtalFluor-E (1.2 - 1.5 equiv) [Sigma-Aldrich / Enamine][2]
-
Promoter: Triethylamine trihydrofluoride (
) (2.0 equiv) OR DBU (for acid-sensitive substrates).[2] -
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Vessel: Dry round-bottom flask (Teflon/PFA preferred, but borosilicate is acceptable for XtalFluor if exposure time is limited).[2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction flask under nitrogen/argon flow. Cool to room temperature.
-
Solvation: Charge the flask with XtalFluor-E (1.5 equiv) and anhydrous DCM (0.1 M concentration relative to substrate).
-
Substrate Addition: Add the ketone substrate (1.0 equiv) to the suspension.
-
Promoter Addition (Critical Step):
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally over 2–4 hours.
-
Stir at RT for 12–18 hours.[2]
-
Monitoring: Check TLC or LC-MS. The intermediate may be visible; ensure full conversion to the difluoride.
-
-
Quench (Self-Validating Safety Step):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Caution: Gas evolution ( ). -
Stir vigorously for 15 minutes to neutralize all HF species.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel). Gem-difluorides are typically non-polar and elute quickly.[2]
Data Table: Comparison of Fluorinating Reagents
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >200°C) |
| Glass Etching | Rapid | Moderate | Negligible (w/o promoter) |
| Selectivity | Low (Elimination common) | Moderate | High (Less elimination) |
| HF Generation | Spontaneous w/ moisture | Spontaneous | Requires promoter |
Part 6: Synthetic Workflow Diagram
Caption: Workflow for selecting the correct promoter system with XtalFluor-E to minimize side reactions.
References
-
Meanwell, N. A. (2018).[2] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010).[7] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design. Chemical Society Reviews, 37, 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. XtalFluor-E®とXtalFluor-M®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Monograph: 2,2-Difluoro-2,3-dihydro-1H-inden-1-one
PubChem CID: 45120105
Executive Summary
2,2-Difluoro-2,3-dihydro-1H-inden-1-one (2,2-difluoro-1-indanone) represents a high-value fluorinated scaffold in modern medicinal chemistry and materials science. Distinguished by the gem-difluoro motif at the
For drug development professionals, this scaffold serves two critical functions:
-
Metabolic Blocking: The C2 position of indanones is a common site for metabolic oxidation (hydroxylation). Substitution with fluorine atoms blocks this metabolic soft spot, potentially extending the half-life (
) of derived pharmacophores. -
Carbonyl Activation: The strong electron-withdrawing nature of the
-fluorines significantly lowers the LUMO energy of the carbonyl group, increasing its electrophilicity. This makes the ketone a potent "warhead" for covalent-reversible inhibition of serine or cysteine proteases.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Value | Note |
| IUPAC Name | 2,2-difluoro-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 135206-61-6 | |
| Molecular Formula | C | |
| Molecular Weight | 168.14 g/mol | |
| Physical State | Crystalline Solid | Off-white to pale yellow |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilic, crosses BBB |
| H-Bond Acceptors | 3 | (2 Fluorine + 1 Oxygen) |
| Polar Surface Area | ~17 Å | Favorable for CNS penetration |
Synthetic Routes & Methodology
The synthesis of 2,2-difluoro-1-indanone is non-trivial due to the need for controlled bis-fluorination without over-fluorinating the aromatic ring. The industry-standard approach utilizes electrophilic fluorinating agents (NF reagents) rather than nucleophilic sources (like DAST) or elemental fluorine gas, which are harder to control.
Primary Route: Electrophilic Fluorination with Selectfluor®
This protocol relies on the in situ generation of the enol or silyl enol ether, followed by electrophilic attack by the N-F reagent.
Reagents:
-
Substrate: 1-Indanone (1.0 eq)
-
Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.2 – 2.5 eq)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
-
Catalyst (Optional): Trifluoroacetic acid (TFA) or a secondary amine (e.g., pyrrolidine) to promote enolization.
Step-by-Step Protocol:
-
Preparation: Charge a round-bottom flask with 1-indanone (10 mmol) and anhydrous MeCN (50 mL).
-
Addition: Add Selectfluor (22 mmol) in a single portion. The reaction is initially heterogeneous.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere.
-
Mechanistic Note: The reaction proceeds stepwise. The first fluorine adds to form the 2-fluoro-1-indanone intermediate. This intermediate is less enolizable than the starting material due to the inductive effect of fluorine, often requiring prolonged heating or acid catalysis to drive the second fluorination.
-
-
Monitoring: Monitor via TLC or LC-MS. The mono-fluoro intermediate (MW 150) will appear before conversion to the di-fluoro product (MW 168).
-
Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend the residue in Dichloromethane (DCM) and wash with water to remove Selectfluor byproducts.
-
Purification: Dry organic layer over MgSO
. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Visualization: Synthesis Workflow
Figure 1: Stepwise electrophilic fluorination pathway. Note the rate-limiting second enolization step.
Reactivity & Mechanistic Insights
The Hydrate Equilibrium (Gem-Diol Formation)
A defining characteristic of
-
Implication for Storage: The compound must be stored under desiccant. Exposure to atmospheric moisture can lead to a waxy hydrate crust.
-
Implication for Assays: In aqueous biological buffers, the compound exists in equilibrium between the ketone and the gem-diol. The ketone is usually the active electrophile, but the hydration constant (
) determines the effective concentration.
Nucleophilic Susceptibility
While the carbonyl is activated, the flanking fluorine atoms provide steric bulk and electrostatic repulsion to incoming nucleophiles. However, "hard" nucleophiles (e.g., Grignard reagents, NaBH
Self-Validating Check: If your NMR spectrum in CDCl
Figure 2: The reactivity matrix showing the competition between hydration and nucleophilic attack.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The 2,2-difluoroindanone moiety is often used to replace standard indanones or benzofuranones to improve metabolic stability. The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, preventing the formation of 2-hydroxy-1-indanone metabolites.
Covalent-Reversible Inhibitors
In drug discovery targeting serine proteases or esterases, the 2,2-difluoro ketone acts as a "warhead."
-
Mechanism: The active site serine hydroxyl attacks the carbonyl carbon.
-
Stability: The adjacent fluorines stabilize the resulting tetrahedral hemiketal adduct via the inductive effect, making the inhibitor more potent (lower
) and increasing the residence time on the target.
Precursor to Difluoro-PAHs
This molecule serves as a precursor for synthesizing fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) used in organic electronics (OLEDs), where fluorine substitution tunes the HOMO/LUMO levels.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic —store under inert gas (Argon/Nitrogen) to prevent hydrate formation.
-
Incompatibility: Strong oxidizing agents, strong bases (can induce haloform-type cleavage or polymerization).
References
-
PubChem. (n.d.).[1] 2,2-Difluoro-2,3-dihydro-1H-inden-1-one (CID 45120105). National Library of Medicine. Retrieved from [Link]
-
Lal, G. S., et al. (1995). Electrophilic Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor.[2] Journal of Organic Chemistry. (General methodology for alpha-fluorination). Retrieved from [Link]
-
Stavber, S., et al. (2004). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Fluorination of Organic Compounds. Molecules.[3][4][5][6][1][7][8] Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chlordecone | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Applications of α,α-Difluoroketones in Organic Synthesis: A Technical Guide
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties.[1][2][3] Among the diverse array of fluorinated functional groups, α,α-difluoroketones (DFMKs) have emerged as particularly valuable and versatile building blocks.[4][5][6] The geminal fluorine atoms exert a profound electron-withdrawing effect, which significantly enhances the electrophilicity of the adjacent carbonyl carbon.[5][7] This unique electronic feature not only makes DFMKs potent inhibitors of hydrolytic enzymes like cysteine and serine proteases but also governs their distinct reactivity in a wide range of organic transformations.[5][7]
Furthermore, the difluoromethyl (-CHF2) group can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of carboxylic acids, hydroxyls, or thiols, allowing for improved metabolic stability and membrane permeability in drug candidates.[3][7] This guide provides an in-depth exploration of the synthesis and application of α,α-difluoroketones, offering researchers and drug development professionals a technical overview of their utility in contemporary organic synthesis.
Synthetic Routes to α,α-Difluoroketones
The synthesis of α,α-difluoroketones has been a topic of considerable research, leading to several effective methodologies.[8] These strategies can be broadly categorized into two main approaches: direct fluorination of ketone precursors and the use of pre-difluorinated building blocks.[4][5][6]
Direct Fluorination Methods
Direct fluorination involves the introduction of two fluorine atoms onto the α-carbon of a ketone or a suitable precursor. Electrophilic fluorinating reagents are commonly employed for this purpose.
-
Fluorination of Ketones and Enolates: Ketones can be directly difluorinated using powerful electrophilic fluorinating agents like Selectfluor®.[9] The reaction often proceeds stepwise, with the monofluorinated intermediate being more reactive than the starting ketone, sometimes making the selective synthesis of the difluoro product challenging.[9] To circumvent this, strategies involving the fluorination of enamines or the use of a temporary blocking group, such as a trifluoroacetyl group, have been developed to ensure selective difluorination.[8]
-
Fluorination of 1,3-Diketones: Cyclic 1,3-diketones have shown to be effective substrates for difluorination with reagents like Selectfluor®, yielding α,α-difluoro-1,3-diketones.[9]
Methods Utilizing Pre-Difluorinated Building Blocks
This approach leverages starting materials that already contain the crucial C-F bonds, offering a more controlled and often higher-yielding route to DFMKs.
-
From Difluoroacetic Acid Derivatives: Difluoroacetic acid and its derivatives serve as common starting points. For instance, the addition of organolithium reagents to α,α-difluoro-N-methoxy-N-methyl amides (Weinreb amides) provides a straightforward synthesis of various α,α-difluoro-aryl and hetero-aryl ketones.[2]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of α-aryl-α,α-difluoroketones. This involves the reaction of α,α-difluoroketone enolates with aryl bromides or chlorides, providing a powerful tool for creating complex molecular architectures.[10]
-
Trifluoroacetate Release Strategy: A novel method involves the generation of α,α-difluoroenolates from highly fluorinated gem-diols through the release of trifluoroacetate.[11][12][13] This mild and rapid approach has been utilized in subsequent aldol reactions to furnish DFMKs.[11][12]
Workflow: Synthesis via Pre-Difluorinated Building Blocks
The following diagram illustrates a general workflow for synthesizing α,α-difluoroketones starting from difluoroacetic acid, a common pre-difluorinated building block.
Caption: General workflow for α,α-difluoroketone synthesis.
Reactivity and Synthetic Applications
The enhanced electrophilicity of the carbonyl group and the altered acidity of adjacent protons endow α,α-difluoroketones with unique reactivity, making them valuable intermediates for synthesizing a variety of complex fluorinated molecules.
Nucleophilic Additions to the Carbonyl Group
The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack. In aqueous media, many DFMKs exist in equilibrium with their corresponding gem-diol (hydrate) forms, a testament to their heightened electrophilicity.[9][11][12] This reactivity is exploited in the design of enzyme inhibitors, which often form stable hemi(thio)ketal adducts with catalytic residues in the active site.[5]
Aldol and Reformatsky-Type Reactions
The generation of difluoroenolates from DFMKs or their precursors opens up avenues for powerful carbon-carbon bond-forming reactions.
-
Aldol Reactions: Difluoroenolates, generated through methods like the trifluoroacetate-release strategy or decarboxylation of β-keto esters, readily participate in aldol reactions with aldehydes and ketones.[11][12][14] This provides efficient access to α,α-difluoro-β-hydroxyketones, which are important pharmacophores in their own right.[14][15]
-
Reformatsky Reactions: The Reformatsky reaction, traditionally involving α-halo esters and zinc, has been adapted for α-halo-α,α-difluoroketones.[16][17][18] Metals like indium and iron can mediate the reaction of iododifluoromethyl ketones with aldehydes, even in aqueous media, to produce α,α-difluoro-β-hydroxyketones in high yields.[15][19] This reaction demonstrates excellent functional group tolerance.[15]
Mechanism: Indium-Mediated Reformatsky Reaction
This diagram outlines the key steps in the indium-mediated Reformatsky reaction of an iododifluoroketone with an aldehyde.
Caption: Mechanism of the Reformatsky reaction.
Synthesis of Fluorinated Heterocycles
α,α-Difluoroketones are key precursors for the synthesis of a wide variety of fluorinated heterocyclic compounds, which are of immense interest in medicinal chemistry.[20][21][22] The difluoromethylene group can be incorporated into rings through cyclocondensation reactions. For example, reactions with dinucleophilic reagents like hydrazines or hydroxylamine can lead to the formation of difluorinated pyrazoles and isoxazoles, respectively.
Data Summary: Comparison of Synthetic Methods
| Method | Precursor Type | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Direct Fluorination | Ketone / Enamine | Selectfluor®, (CF₃SO₂)₂NF | Atom economical | Potential for over-fluorination, harsh conditions | [8][9] |
| Weinreb Amide Route | Difluoroacetic Acid | Organolithium (R-Li) | High yielding, good functional group tolerance | Requires pre-functionalization to Weinreb amide | [2] |
| Reformatsky Reaction | α-Iodo-α,α-difluoroketone | Indium, Zinc | Mild conditions, can be run in water, high yields | Requires α-halo precursor | [15][19] |
| TFA Release / Aldol | α-Trifluoromethyl-gem-diol | LiBr, Et₃N | Very mild, rapid reaction times | Multi-step precursor synthesis | [11][12] |
| Pd-Catalyzed Arylation | α,α-Difluoroketone | Pd catalyst, Aryl-X | Forms challenging C(sp²)-C(sp³) bonds | Catalyst cost, ligand sensitivity | [10] |
Experimental Protocols
Protocol 1: Synthesis of an α,α-Difluoro-β-hydroxyketone via Indium-Mediated Reformatsky Reaction
This protocol is adapted from the procedure described by Li, Z. et al. (2022).[15]
Objective: To synthesize 3,3-difluoro-4-hydroxy-4-phenylbutan-2-one from 3-iodo-3,3-difluorobutan-2-one and benzaldehyde.
Materials:
-
3-iodo-3,3-difluorobutan-2-one (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.2 mmol, 1.2 eq)
-
Indium powder (1.5 mmol, 1.5 eq)
-
Deionized Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a 25 mL round-bottom flask, add 3-iodo-3,3-difluorobutan-2-one (1.0 mmol), benzaldehyde (1.2 mmol), indium powder (1.5 mmol), and deionized water (5 mL).
-
Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove residual indium.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 3,3-difluoro-4-hydroxy-4-phenylbutan-2-one.
Expert Insight (Causality): The use of indium is critical as it is effective in mediating the oxidative addition to the C-I bond under aqueous conditions, a feat that is challenging for more reactive organometallics like Grignard reagents.[15] Water as a solvent is not only environmentally benign but also appears to facilitate the reaction, leading to high yields without significant side reactions like reduction or self-condensation.[15]
Conclusion and Future Outlook
α,α-Difluoroketones have firmly established themselves as privileged synthons in modern organic chemistry. Their unique electronic properties lead to predictable and useful reactivity, enabling the construction of complex, high-value molecules. The development of milder and more efficient synthetic methods, such as the indium-mediated Reformatsky reaction and strategies based on trifluoroacetate release, has broadened their accessibility and applicability.[11][15] As the demand for sophisticated fluorinated compounds in pharmaceuticals and advanced materials continues to grow, the importance of α,α-difluoroketones as key synthetic intermediates is poised to increase even further.[21] Future research will likely focus on developing enantioselective transformations of DFMKs and expanding their use in the synthesis of novel heterocyclic scaffolds and bioisosteric replacements for drug discovery.
References
- University of Brighton. (2018, August 1). Methods for the Synthesis of α,α-Difluoroketones.
- Li, Z., et al. (2022, January 31). Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketone Derivatives. Thieme.
- Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES.
- ResearchGate. Methods for the Synthesis of α,α‐Difluoroketones | Request PDF.
- PMC. (2024, June 5). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate.
- Scilit. Methods for the Synthesis of α,α‐Difluoroketones.
- IRIS Unime. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes.
- ACS Publications. (2013, February 21). Evaluation of Difluoromethyl Ketones as Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor | Journal of Medicinal Chemistry.
- University of Mississippi eGrove. Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor.
- P&M Invest. (2019, October 4). October 2019 — "Synthesis of difluoromethyl ketones" - Fluorine Notes.
- Taylor & Francis Online. (2008, June 12). New Methodology for the Synthesis of α,α-difluoroketones.
- Figshare. (2023, October 19). Methods for the Synthesis of ?,?-Difluoroketones - University of Lincoln.
- BOC Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- ResearchGate. (2022, October 14). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- ACS Publications. (2015, January 29). Difluorohomologation of Ketones | Organic Letters.
- PMC. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol.
- Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry.
- Bentham Science. Synthesis of Fluorinated Heterocycles via Multicomponent Reactions | 7.
- ResearchGate. (2025, August 5). Iron-mediated Reformatsky reaction of iododifluoromethyl ketones with aldehydes: Preparation of α,α-difluoro-β-hydroxyketone derivatives.
- SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Journal of the American Chemical Society. (2014, March 3). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes.
-
Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]
- ACS Publications. (2024, May 26). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones | Organic Letters.
- Wikipedia. Reformatsky reaction.
- Wikipedia. Aldol reaction.
- NROChemistry. Reformatsky Reaction.
- Thermo Fisher Scientific. Reformatsky Reaction.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II.
Sources
- 1. Volume # 5(126), September - October 2019 — "Synthesis of difluoromethyl ketones" [en.notes.fluorine1.ru]
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- 7. α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes [iris.unime.it]
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Methodological & Application
Preparation of 2,2-difluoro-2,3-dihydro-1H-inden-1-one via enol silyl ethers
Application Note: Precision Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-1-one via Iterative Enol Silyl Ether Activation
Executive Summary
The introduction of a gem-difluoro moiety (
Unlike direct fluorination methods that often yield intractable mixtures of mono-, di-, and poly-fluorinated byproducts, this protocol utilizes Enol Silyl Ethers as activated intermediates. This "Iterative Activation" strategy ensures high regioselectivity and safety by separating the activation (silylation) and functionalization (fluorination) steps.
Strategic Rationale
Why Enol Silyl Ethers?
Direct fluorination of 1-indanone using electrophilic reagents (e.g., Selectfluor®) requires acidic conditions or high temperatures to drive enolization, often leading to over-fluorination or ring functionalization.
By converting the ketone to its Trimethylsilyl (TMS) Enol Ether , we decouple the nucleophilicity of the substrate from the reaction conditions.
-
Regiocontrol: The position of the double bond is fixed during silylation (kinetic vs. thermodynamic control).
-
Mild Conditions: Fluorination occurs at room temperature or
, preserving sensitive functional groups. -
Iterative Precision: The synthesis is broken into two controllable cycles (Mono-F
Di-F), preventing "runaway" fluorination.
Mechanistic Insight
The reaction proceeds via an electrophilic fluorination mechanism involving Selectfluor (F-TEDA-BF
-
Activation: The electron-rich enol silyl ether attacks the electrophilic fluorine of Selectfluor.
-
Transfer: A fluorine atom is transferred, likely via a polar two-electron pathway (though Single Electron Transfer (SET) has been debated, polar mechanisms dominate for silyl ethers).
-
Elimination: The silyl group is eliminated (desilylation) by the tetrafluoroborate anion or adventitious fluoride, regenerating the carbonyl.
Critical Note on Gem-Difluorination:
The introduction of the first fluorine atom increases the acidity of the
Figure 1: The Iterative Activation Cycle. The pathway demonstrates the necessity of re-generating the enol ether to overcome the inductive deactivation caused by the first fluorine atom.
Experimental Protocol
Reagents & Materials
| Reagent | Role | CAS No.[1][2][3][4][5] | Equiv (Cycle 1) | Equiv (Cycle 2) |
| 1-Indanone | Substrate | 83-33-0 | 1.0 | N/A |
| LHMDS (1.0M in THF) | Base | 4039-32-1 | 1.2 | 1.3 |
| TMSCl | Silylating Agent | 75-77-4 | 1.3 | 1.5 |
| Selectfluor® | F-Source | 140681-55-6 | 1.1 | 1.2 |
| Acetonitrile (MeCN) | Solvent | 75-05-8 | Anhydrous | Anhydrous |
Phase A: Cycle 1 (Synthesis of 2-Fluoro-1-indanone)
Step 1: Formation of Enol Silyl Ether
-
Charge a flame-dried Schlenk flask with 1-Indanone (10 mmol) and anhydrous THF (50 mL) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add LHMDS (12 mmol, 12 mL) dropwise over 15 mins. Stir for 45 mins at -78°C to ensure complete deprotonation.
-
Add TMSCl (13 mmol) dropwise.
-
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup: Dilute with pentane, wash with ice-cold NaHCO
(sat.), dry over Na SO , and concentrate Checkpoint: H NMR should show disappearance of ketone -protons and appearance of vinyl proton (~5.5 ppm).
Step 2: Electrophilic Fluorination
-
Dissolve the crude enol ether in anhydrous MeCN (40 mL).
-
Cool to 0°C .
-
Add Selectfluor (11 mmol) as a solid in one portion (or as a slurry in MeCN).
-
Stir at RT for 3 hours.
-
Workup: Pour into water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Result:2-Fluoro-1-indanone (Yield typically 75-85%).
Phase B: Cycle 2 (Synthesis of 2,2-Difluoro-1-indanone)
Step 3: Re-Silylation (Critical Step)
Note: The
-
Dissolve 2-Fluoro-1-indanone (from Phase A) in THF.
-
Cool to -78°C .
-
Add LHMDS (1.3 equiv) slowly. Do not allow temperature to rise above -60°C during addition.
-
Add TMSCl (1.5 equiv).
-
Warm to 0°C only (do not heat).
-
Solvent swap: Rapidly concentrate (cold) and redissolve in MeCN for the next step immediately. Do not store the fluoro-enol ether.
Step 4: Second Fluorination
-
To the MeCN solution of the fluoro-enol ether at 0°C , add Selectfluor (1.2 equiv).
-
Stir at RT overnight (12-16 hours). The second fluorine addition is slower due to electronic deactivation.
-
Final Workup: Standard aqueous extraction.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Target:2,2-Difluoro-1-indanone .
Quality Control & Validation
The success of the reaction is best monitored via
| Compound | ||
| 2-Fluoro-1-indanone | Doublet (approx -190 ppm) | Doublet of Doublets (geminal H-F coupling) |
| 2,2-Difluoro-1-indanone | Singlet (approx -110 to -120 ppm) | No signals in |
Self-Validating Checkpoint:
If the
Figure 2: Purification Decision Matrix. The introduction of the second fluorine atom significantly lowers the polarity of the molecule, increasing R_f on silica gel.
References
-
Lal, G. S. (1993). Site-selective fluorination of organic compounds using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent).[1][2] Journal of Organic Chemistry, 58(10), 2791–2796.
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1–17.
-
Stavber, S., Zupan, M. (2005). Electrophilic fluorination of organic compounds using Selectfluor. Acta Chimica Slovenica, 52, 13–26.
-
Tang, L., et al. (2019).[4] Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds.[4] Journal of Organic Chemistry, 84(16), 10449–10458. (Note: While focused on 1,3-dicarbonyls, this reference validates the stoichiometry and solvent effects for gem-difluorination using Selectfluor).
Sources
Application Notes and Protocols for the One-Pot Synthesis of 2,2-Difluoro-1,3-Indandione
Introduction: The Strategic Importance of the Gem-Difluoro Moiety in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial isostere for carbonyl groups or as a metabolically stable alternative to a methylene unit, making it a highly sought-after structural motif in the design of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview and a detailed protocol for the direct, one-pot synthesis of 2,2-difluoro-1,3-indandione from its 1,3-diketone precursor, 1,3-indandione.
A Note on Nomenclature: The starting material for this synthesis is the cyclic 1,3-diketone, 1,3-indandione. The reaction involves the substitution of the two acidic protons on the central carbon (C2) with fluorine atoms. The resulting product is, therefore, 2,2-difluoro-1,3-indandione . While the user request specified "2,2-difluoro-1-indanone" (a mono-ketone), the synthesis from a 1,3-diketone logically yields a difluorinated 1,3-diketone. This protocol focuses on the synthesis of 2,2-difluoro-1,3-indandione, a valuable synthetic intermediate in its own right.
Scientific Principles: The Challenge and Mechanism of α,α-Difluorination
The direct α,α-difluorination of 1,3-dicarbonyl compounds presents a unique mechanistic challenge. While the first fluorination step is often rapid, the second is significantly slower. This can be understood by examining the keto-enol tautomerism that governs the reactivity of the substrate.
-
Monofluorination: 1,3-Indandione, like other 1,3-diketones, exists in equilibrium with its enol tautomer. This enol form is highly nucleophilic and reacts readily with an electrophilic fluorinating agent, such as Selectfluor®, to yield the monofluorinated product.[1][2]
-
The Rate-Limiting Step: The resulting 2-fluoro-1,3-indandione intermediate exists predominantly in its keto form. The enolization of this monofluorinated ketone is the rate-determining step for the second fluorination.[1] Without a promoter, this process can be sluggish, often leading to mixtures of starting material, monofluorinated, and difluorinated products.
-
The Role of the Reagent and Conditions: Modern electrophilic fluorinating agents, particularly N-F reagents like Selectfluor®, are preferred for their stability, safety, and ease of handling compared to elemental fluorine.[3][4] The reaction mechanism is believed to proceed via an SN2 attack of the enol's carbon-carbon double bond on the electrophilic fluorine atom of the N-F reagent.[3][5][6] Recent methodologies have demonstrated that by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, high yields of the desired difluorinated product can be achieved in a one-pot fashion, even without the need for a strong base or catalyst.[7][8]
The overall transformation is depicted in the workflow below.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is based on established methods for the difluorination of 1,3-dicarbonyl compounds using Selectfluor®, adapted for 1,3-indandione.[7][8]
Materials and Equipment:
-
1,3-Indandione
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
-
NMR spectrometer and mass spectrometer for product characterization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-indandione (1.0 eq.).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and deionized water. A typical concentration would be approximately 0.1 M with respect to the 1,3-indandione. Stir the mixture at room temperature to ensure dissolution or uniform suspension.
-
Reagent Addition: To the stirring solution, add Selectfluor® (2.1-2.2 eq.) portion-wise over 5-10 minutes. Caution: While Selectfluor® is stable, it is a strong oxidizing agent. Handle with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹⁹F NMR analysis. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure 2,2-difluoro-1,3-indandione.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Mechanistic Pathway Diagram
The reaction proceeds through a stepwise fluorination of the active methylene position, with the enolization of the monofluorinated intermediate being the critical step for the completion of the difluorination.
Caption: Proposed mechanism for the difluorination of 1,3-indandione.
Data Summary Table
The following table summarizes the typical reaction parameters for the selective difluorination of 1,3-dicarbonyl compounds.
| Parameter | Condition | Rationale | Reference |
| Substrate | 1,3-Indandione | Active methylene compound | [5][6] |
| Fluorinating Agent | Selectfluor® | Stable, effective electrophilic F source | [7][8] |
| Stoichiometry | 2.1-2.2 eq. of Selectfluor® | Ensures complete difluorination | [8] |
| Solvent | CH₃CN / H₂O (1:1) | Aqueous media can promote the reaction | [7][8] |
| Temperature | 80-85 °C (Reflux) | Provides energy to overcome activation barrier | [9] |
| Reaction Time | 12-18 hours | Allows for the slow enolization step | [8] |
| Work-up | Aqueous wash, extraction | Standard procedure for purification | [7] |
| Typical Yield | Good to Excellent (>80%) | Efficient transformation | [7][8] |
Conclusion and Field-Proven Insights
The one-pot synthesis of 2,2-difluoro-1,3-indandione from 1,3-indandione using Selectfluor® is a robust and highly efficient method for accessing this valuable fluorinated building block. The key to success lies in utilizing a slight excess of the fluorinating agent and allowing sufficient reaction time to drive the conversion past the rate-limiting enolization of the monofluorinated intermediate. The use of an aqueous acetonitrile solvent system represents a practical and more environmentally benign approach compared to strictly anhydrous conditions. This protocol provides researchers, scientists, and drug development professionals with a reliable and scalable method to incorporate the gem-difluoroindandione scaffold into their synthetic programs, paving the way for the discovery of new chemical entities with potentially enhanced biological properties.
References
-
Ma, J.-A., & Cahard, D. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(16), 3053–3056. [Link]
-
Nie, J., Zhu, H.-W., Cui, H.-F., Hua, M.-Q., & Ma, J.-A. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed.[Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Ma, J.-A. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Scilit.[Link]
-
Li, G., et al. (2010). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications.[Link]
-
Nie, J., et al. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. ACS Publications.[Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace by Typeset.[Link]
-
Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
-
Donahue, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]
-
Banks, R. E., et al. (1994). Difluorination with Selectfluor. ResearchGate.[Link]
-
Donahue, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub.[Link]
-
Sloop, J. C. (2015). Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. ResearchGate.[Link]
-
N.A. (n.d.). Electrophilic fluorination. Wikipedia.[Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]
-
Singh, A. K., & Singh, R. P. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(6), 665. [Link]
-
N.A. (n.d.). Plausible mechanism for 1,3-difluorination and 1,3-oxyfluorination reactions. ResearchGate.[Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information.[Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate.[Link]
- Payne, G. B. (1979). Method for producing 1-indanone derivatives.
-
Saito, A., et al. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Chemistry Portal.[Link]
-
N.A. (n.d.). Indanone synthesis. Organic Chemistry Portal.[Link]
-
N.A. (n.d.). Selectfluor. Wikipedia.[Link]
-
Kumar, A., et al. (2017). Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. ResearchGate.[Link]
-
Sloop, J. C. (2021). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluori. YouTube.[Link]
-
Zhang, H., et al. (2021). An efficient one-pot synthesis of indanone fused heterocyclic compounds via SeO2/FeCl3 promoted intramolecular Friedel-Craft acylation reaction. Semantic Scholar.[Link]
-
Horan, J. E., & Schiessler, R. W. (1961). 2-indanone. Organic Syntheses, 41, 53. [Link]
-
Kumar, A., et al. (2022). Recent applications of 1,3-indanedione in organic transformations for the construction of fused- and spiro scaffolds. ResearchGate.[Link]
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Application Notes & Protocols for 2,2-Difluoro-1-indanone: A Strategic Intermediate in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and optimize pharmacological profiles.[1][2][3] The gem-difluoromethylene (CF₂) group, in particular, has emerged as a uniquely valuable motif, acting as a bioisosteric replacement for methylene or carbonyl groups and conferring advantageous properties such as enhanced metabolic stability and modulated lipophilicity.[1][2][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of 2,2-difluoro-1-indanone, a key building block that leverages the benefits of the CF₂ group within a conformationally restricted indanone scaffold. We present the scientific rationale for its use, detailed protocols for its key chemical transformations, and practical insights into its handling and reactivity.
The Scientific Imperative: Why gem-Difluorination in an Indanone Scaffold?
The indanone framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including agents for Alzheimer's disease, cancer, and infectious diseases.[6][7][8] The introduction of a gem-difluoro group at the C2 position of this scaffold creates 2,2-difluoro-1-indanone, a superior intermediate for several compelling reasons:
-
Metabolic Blocking: The C-F bond is exceptionally strong. The CF₂ group at the C2 position, which is typically susceptible to metabolic oxidation in standard indanones, acts as a metabolic shield. This modification can significantly increase the in vivo half-life of a drug candidate by preventing oxidative degradation.[1][2][5]
-
Modulation of Physicochemical Properties: Fluorination exerts a profound influence on a molecule's properties, which are critical for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. While it can decrease lipophilicity in some aliphatic cyclic systems, it can also lead to an increase in others.[4][5] This allows for fine-tuning of a molecule's solubility and membrane permeability.
-
Acidity of α-Protons: The powerful electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of any protons on adjacent carbons, potentially influencing interactions with biological targets.[5][9]
-
-
Enhanced Carbonyl Electrophilicity: The inductive effect of the adjacent fluorine atoms polarizes the carbonyl bond (C=O), making the carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart, 1-indanone.[10] This heightened reactivity often leads to faster reaction times, higher yields, and the ability to employ milder reaction conditions for key synthetic transformations like nucleophilic additions and condensations.[10]
-
Conformational Constraint: The rigid indanone scaffold, combined with the steric and electronic properties of the CF₂ group, can lock the molecule into a specific conformation. This can lead to improved binding affinity and selectivity for its intended biological target.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2,2-Difluoro-1-indanone | - |
| Synonyms | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 655-04-9 | |
| Molecular Formula | C₉H₆F₂O | [11] |
| Molecular Weight | 168.14 g/mol | [11] |
| Appearance | White to off-white solid/powder |
Synthetic Pathways: Core Transformations
The enhanced electrophilicity of the carbonyl group in 2,2-difluoro-1-indanone makes it a versatile substrate for a range of synthetic transformations essential for building molecular complexity in drug candidates.
Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation of 2,2-difluoro-1-indanone.
Protocol 1: Diastereoselective Reduction to 2,2-Difluoro-1-indanol
This protocol describes the reduction of the prochiral ketone to a racemic secondary alcohol, creating a new chiral center. The resulting hydroxyl group is a key handle for further functionalization, such as etherification or esterification.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Difluoro-1-indanone | ≥97% | Standard Supplier | - |
| Sodium borohydride (NaBH₄) | ≥98% | Standard Supplier | Handle with care, moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Standard Supplier | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | - | Prepared in-house | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | For drying organic layer. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoro-1-indanone (1.0 g, 5.95 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.27 g, 7.14 mmol, 1.2 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting material spot is consumed.
-
Work-up:
-
Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of saturated aqueous ammonium chloride solution (~15 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to yield 2,2-difluoro-1-indanol.
-
Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis
This protocol demonstrates a carbon-carbon bond-forming reaction, adding a phenyl group to the carbonyl carbon. This is a foundational method for increasing molecular complexity and exploring structure-activity relationships.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Difluoro-1-indanone | ≥97% | Standard Supplier | Must be dry. |
| Phenylmagnesium bromide | 1.0 M in THF | Standard Supplier | Highly reactive, handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | Use freshly distilled or from a solvent system. |
| Saturated aq. NH₄Cl | - | Prepared in-house | For work-up. |
| Anhydrous Na₂SO₄ | - | Standard Supplier | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,2-difluoro-1-indanone (1.0 g, 5.95 mmol) to a flame-dried, three-neck flask.
-
Dissolution: Add anhydrous THF (20 mL) via syringe and stir until dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phenylmagnesium bromide (1.0 M solution in THF, 7.1 mL, 7.1 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Causality Note: Dropwise addition to a cooled solution is critical to manage the highly exothermic nature of the Grignard reaction.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction flask to 0 °C and slowly add saturated aqueous NH₄Cl solution (~20 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the desired 2,2-difluoro-1-phenyl-1-indanol.
-
Safety and Handling
As a laboratory chemical, 2,2-difluoro-1-indanone and its derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Engineering Controls: Handle the solid and all reactions in a well-ventilated chemical fume hood.[12][13]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
Conclusion
2,2-Difluoro-1-indanone is a high-value pharmaceutical intermediate that provides a direct route to incorporating the advantageous gem-difluoromethylene group into the privileged indanone scaffold. Its enhanced reactivity and ability to confer improved metabolic stability and modulated physicochemical properties make it a strategic building block for the synthesis of next-generation therapeutics. The protocols and data presented herein serve as a validated foundation for researchers to confidently and effectively utilize this powerful tool in their drug discovery programs.
References
- ChemRxiv. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
- Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
- ResearchGate. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
- MDPI. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- SAFETY DATA SHEET. (2025).
- ChemScene. (n.d.). 162548-73-4 | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one.
- YouTube. (2021). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluori.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- PMC. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- PubChem. (n.d.). 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone.
- ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
- Sigma-Aldrich. (n.d.). 4,6-Difluoro-2,3-dihydro-1H-inden-1-one.
- Guidechem. (2023). What are the applications and methods of preparation for 2-Indanone?.
- V & V Pharma Industries. (n.d.). 1-Indanone Manufacturer, Supplier, & Exporter in India.
- PubChem. (n.d.). 5,6-Difluoro-1-indanone.
- Sigma-Aldrich. (n.d.). 5,7-Difluoro-1-indanone 97.
- Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
- ResearchGate. (2023). (PDF) Synthesis and Activity of Aurone and Indanone Derivatives.
- PubMed. (2017). Recent developments in biological activities of indanones.
- ResearchGate. (2025). Recent developments in biological activities of indanones | Request PDF.
- Bentham Science Publisher. (2023). Synthesis and Activity of Aurone and Indanone Derivatives.
- Regioselective Synthesis of Indanones. (n.d.).
- 1-Indanone - SAFETY DATA SHEET. (n.d.).
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Organic Syntheses Procedure. (n.d.). 2-indanone.
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
Scale-up procedure for 2,2-difluoro-1-indanone production
Application Note: Process Scale-Up Strategies for 2,2-Difluoro-1-Indanone Production
Executive Summary & Strategic Context
2,2-Difluoro-1-indanone (CAS 84315-25-3) has emerged as a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the development of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors and other oncology targets. Its gem-difluoro ketone moiety confers unique metabolic stability and lipophilicity, making it a high-value target for drug development.
Scaling up the production of 2,2-difluoro-1-indanone presents specific challenges:
-
Regioselectivity: Ensuring exclusive difluorination at the
-position without over-fluorinating the aromatic ring. -
Thermal Management: Fluorination reactions are often exothermic; controlling heat release is critical to prevent runaway reactions.
-
Cost-Efficiency: Selecting a fluorinating agent that balances safety (handling) with atom economy (cost).
This application note details a robust, scalable protocol utilizing Electrophilic Fluorination via Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This route is preferred over direct fluorination (
Reaction Mechanism & Process Logic
The synthesis relies on the keto-enol tautomerism of 1-indanone. The reaction proceeds via a stepwise electrophilic fluorination.
-
Enolization: Acid-catalyzed or thermal generation of the enol form of 1-indanone.
-
First Fluorination: Electrophilic attack by the N-F reagent on the enol to form 2-fluoro-1-indanone.
-
Second Fluorination: The introduction of the first fluorine atom increases the acidity of the remaining
-proton, facilitating rapid enolization and subsequent second fluorination to the desired 2,2-difluoro species.
Note: The choice of Acetonitrile (MeCN) as a solvent is deliberate. It provides high solubility for Selectfluor and supports the ionic mechanism while remaining inert to the oxidant.
Mechanistic Pathway Diagram
Figure 1: Stepwise electrophilic fluorination mechanism. The presence of the first fluorine accelerates the second enolization, often making the second step faster than the first.
Scalable Experimental Protocol
Safety Warning: Selectfluor is an oxidizing agent. 2,2-Difluoro-1-indanone is a skin and eye irritant. Ensure all operations are conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Materials & Stoichiometry
| Component | Role | Equiv. | Mass/Vol (for 1 kg Batch) | Critical Quality Attribute (CQA) |
| 1-Indanone | Substrate | 1.0 | 1.00 kg | Purity >98%; Water <0.5% |
| Selectfluor® | Reagent | 2.2 | ~5.90 kg | Free-flowing white powder; Dry |
| Acetonitrile (MeCN) | Solvent | 10 V | 10.0 L | HPLC Grade; Water <0.1% |
| Sodium Sulfate | Drying Agent | N/A | As needed | Anhydrous |
| Ethyl Acetate | Extraction | N/A | As needed | ACS Grade |
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), a reflux condenser, a nitrogen inlet, and an internal temperature probe.
-
Engineering Control: Ensure the reactor jacket is connected to a cryostat/heater capable of regulating between 0°C and 80°C.
-
-
Charging:
-
Charge 1-Indanone (1.0 kg) and Acetonitrile (10.0 L) into the reactor.
-
Stir at 150 RPM until fully dissolved.
-
Process Check: Verify solution clarity.
-
-
Reagent Addition (Exotherm Control):
-
Add Selectfluor® (5.90 kg) in 5 equal portions over 60 minutes.
-
Critical Parameter: Maintain internal temperature between 20°C and 25°C during addition. Use jacket cooling if necessary. The reaction is mildly exothermic.
-
-
Reaction Phase:
-
Heat the reaction mixture to Reflux (approx. 80-82°C) .
-
Maintain reflux for 12–16 hours .
-
Monitoring: Sample hourly after 12 hours for HPLC/GC analysis.
-
Endpoint: <2% Mono-fluoro intermediate and <0.5% Starting Material.[1]
-
-
Workup & Quench:
-
Cool the mixture to 20°C .
-
Filter the reaction mixture to remove the insoluble byproduct (H-FEDA-BF4 salt). Note: This solid waste should be disposed of according to halogenated waste regulations.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove Acetonitrile.
-
-
Purification (Extraction & Crystallization):
-
Redissolve the oily residue in Ethyl Acetate (5 L) .
-
Wash with Water (3 x 3 L) to remove residual salts.
-
Wash with Saturated NaHCO3 (2 L) to neutralize any residual HF.
-
Dry the organic layer over Anhydrous Sodium Sulfate , filter, and concentrate.
-
Recrystallization: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture (9:1) to yield off-white crystals.
-
Process Workflow Diagram
Figure 2: Operational workflow for the scale-up production batch.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Range | Impact of Deviation | Corrective Action |
| Addition Temp | 20–30°C | >30°C: Risk of side reactions/decomposition.<20°C: Slow initiation. | Adjust jacket cooling flow.[1] |
| Water Content | <0.1% | High water leads to hydrolysis of Selectfluor and lower yields. | Ensure MeCN is dry; keep reactor under |
| Stirring Speed | 150-200 RPM | Poor mixing causes localized "hot spots" and incomplete fluorination. | Increase RPM; check impeller type. |
| Reflux Time | 12–16 h | Insufficient time yields mono-fluoro impurity (difficult to separate). | Extend reflux; monitor by GC/HPLC. |
Analytical Specifications
For the final release of the material for research use, the following specifications are recommended:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC):
97.0% (Area %). -
Identity (1H NMR): Consistent with structure (Triplet at
7.4-7.8 ppm aromatic; loss of -protons). -
Identity (19F NMR): Singlet at approx -103 ppm (depending on solvent).
-
Melting Point: 80–84 °C.
References
-
Review of Indanone Synthesis
-
Electrophilic Fluorination Methodology
-
Process Safety & Handling
- Sigma-Aldrich Safety Data Sheet: 5,7-Difluoro-1-indanone (Analogous handling).
-
Belzutifan Precursor Context
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug precursors - Wikipedia [en.wikipedia.org]
- 8. Indanone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Controlling temperature in DAST fluorination of indanones
Technical Support Center: DAST Fluorination of Indanones
Ticket ID: #FL-IND-0042 Subject: Controlling Temperature & Side Reactions in Gem-Difluorination Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing issues with the conversion of 1-indanone (or derivatives) to 1,1-difluoroindane using Diethylaminosulfur Trifluoride (DAST). This transformation is notoriously sensitive to thermal parameters. Unlike simple aliphatic ketones, indanones possess a highly enolizable
This guide provides a self-validating protocol to maximize the gem-difluoride yield while suppressing the thermodynamic elimination pathway.
Part 1: The Thermal Safety & Reactivity Protocol
WARNING: DAST is thermally unstable.
-
Decomposition Onset: ~90°C (Exothermic).
-
Detonation Hazard: >140°C.[1]
-
Shock Sensitivity: High in pure form; mitigate by dilution in CH
Cl (DCM).
The "Golden Zone" Temperature Strategy
For indanones, strictly adhere to this three-stage temperature ramp. Deviating triggers specific failure modes (see Troubleshooting).
| Stage | Temperature | Duration | Purpose | Critical Control Point |
| 1. Activation | -78°C | 30 min | Kinetic control. DAST activates the carbonyl oxygen without triggering elimination. | Slow Addition: Add DAST dropwise. A rapid exotherm here causes immediate charring. |
| 2. Conversion | -20°C to 0°C | 2-12 h | Carbocation formation and Fluoride capture. | Monitor: Do not exceed 0°C until TLC shows <5% starting material. |
| 3. Quench | -78°C | N/A | Safe hydrolysis of excess DAST. | Reverse Quench: Pour reaction mixture into saturated NaHCO |
Part 2: Troubleshooting Guide (Q&A)
Q1: I am isolating 3-fluoroindene (vinyl fluoride) instead of 1,1-difluoroindane. Why? A: This is the classic "Thermodynamic Trap."
-
Mechanism: Indanone is an enolizable ketone. The intermediate alkoxyaminosulfur difluoride can undergo two pathways:
-
Substitution (
): Nucleophilic attack by F (Desired). -
Elimination (
/ ): Abstraction of the -proton (Undesired).
-
-
Root Cause: Your reaction temperature is too high (>0°C) or the reaction ran too long. Elimination has a higher activation energy (
) than substitution; heating favors the alkene. -
Solution: Keep the reaction at -20°C. If conversion is sluggish, add a Lewis acid catalyst (e.g., 0.1 eq. ZnI
or TiCl ) rather than increasing heat. This lowers the barrier for substitution without significantly accelerating elimination.
Q2: The reaction mixture turned into a black tar/solid. Is my product lost? A: Likely, yes. This indicates polymerization or reagent decomposition .
-
Root Cause: "Runaway Exotherm." You likely added DAST too quickly or at too high a temperature (e.g., 0°C or RT start). DAST decomposition is autocatalytic and generates HF, which polymerizes the electron-rich indene byproducts.
-
Solution:
-
Ensure the starting solvent is anhydrous DCM (water triggers violent HF release).
-
Dilute the DAST (1:1 in DCM) before addition.
-
Strictly follow the -78°C addition rule.
-
Q3: I see starting material remaining even after 24 hours at 0°C. A: The intermediate is formed but isn't collapsing to the difluoride.
-
Root Cause: Steric hindrance or electron-donating groups on the aromatic ring (e.g., methoxy-indanones) stabilize the carbocation intermediate, making it less reactive toward F
. -
Solution:
-
Do NOT heat to reflux.
-
Switch Reagent: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is more thermally stable and can be safely heated to 40-50°C if absolutely necessary.
-
Additive: Add ethanol (0.2 eq.) during the reaction (advanced technique). This generates HF in situ, which activates the DAST-ketone adduct, but this requires extreme caution.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired kinetic pathway and the undesired thermodynamic pathway, controlled by temperature (
Caption: Temperature-dependent bifurcation of the DAST fluorination pathway. Keeping T < 0°C favors the nucleophilic attack (Green) over elimination (Red).
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 5-methoxy-1,1-difluoroindane (Representative Scale: 1.0 mmol).
Reagents:
-
5-Methoxy-1-indanone (162 mg, 1.0 mmol)
-
DAST (Diethylaminosulfur trifluoride) (260 µL, 2.0 mmol, 2.0 equiv)
-
Anhydrous CH
Cl (5 mL) -
Saturated aq.[2] NaHCO
(20 mL)
Step-by-Step Workflow:
-
Preparation: Oven-dry a 25 mL round-bottom flask. Cool under N
flow. Add Indanone and CH Cl .[3] Add a magnetic stir bar.[4] -
Cryogenic Setup: Submerge flask in a dry ice/acetone bath (-78°C ). Allow 10 mins for equilibration.
-
Reagent Addition: Using a plastic syringe (glass etches), add DAST dropwise over 5 minutes.
-
Note: Fuming is normal. Ensure vigorous stirring to prevent local hot spots.
-
-
Activation: Stir at -78°C for 30 minutes.
-
Reaction: Remove the cooling bath and replace it with an ice/salt bath (-20°C to 0°C ). Monitor by TLC or 19F-NMR every 2 hours.
-
Checkpoint: If the mixture turns black/viscous rapidly, quench immediately.
-
-
Quench (CRITICAL):
-
Workup: Extract with DCM (3x), wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Silica gel). Note: Silica is acidic and can induce elimination of the product on the column. Add 1% Triethylamine to the eluent to buffer the silica.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[6] "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[1] The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561–2578.
-
BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for Gem-Difluorination."
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US4212815A - Preparation of vinylene fluorides - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Indanones
Executive Summary
Fluorinated indanones (e.g., 5-fluoro-1-indanone) are critical pharmacophores in the synthesis of acetylcholinesterase inhibitors (like donepezil) and various anticancer agents. Their metabolic stability and lipophilicity make them attractive scaffolds, but these same properties complicate their analytical characterization.
This guide provides a comparative analysis of ionization techniques (EI vs. ESI vs. APCI) for characterizing fluorinated indanones. It details the specific fragmentation mechanisms—distinguishing them from non-fluorinated analogues—and offers a validated experimental protocol for their identification.
Comparative Analysis: Ionization Techniques
In the structural elucidation of fluorinated indanones, the choice of ionization source dictates the quality of spectral data. While Electrospray Ionization (ESI) is the standard for coupled LC-MS workflows, it often fails to provide the structural "fingerprint" required to distinguish regioisomers (e.g., 4-fluoro vs. 6-fluoro isomers).
Performance Matrix: EI vs. ESI vs. APCI[1][2]
| Feature | Electron Impact (EI) | Electrospray (ESI) | Atmos.[1][2] Pressure Chemical Ionization (APCI) |
| Ionization Energy | Hard (70 eV) | Soft | Soft/Medium |
| Primary Ion Observed | |||
| Fragmentation Richness | High (Structural Fingerprint) | Low (Molecular Weight only) | Medium |
| Sensitivity for Indanones | Excellent (Non-polar nature) | Moderate (Requires additives) | High (Good for semi-volatile/non-polar) |
| Regioisomer Differentiation | Best | Poor | Moderate |
| Suitability | GC-MS (Purity/Structure) | LC-MS (PK/Metabolism) | LC-MS (Impurity Profiling) |
Expert Insight: For initial structural verification of raw materials (e.g., confirming 5-fluoro-1-indanone vs. 6-fluoro-1-indanone), EI is the superior choice . The rigid bicyclic structure of indanone resists fragmentation in ESI, often yielding only a molecular ion peak. EI provides the necessary energy to break the aliphatic ring, revealing isomer-specific fragment ions.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the fragmentation of fluorinated indanones requires analyzing the stability of the bicyclic core and the strength of the C-F bond (~485 kJ/mol). Unlike chlorinated analogues, the C-F bond rarely cleaves directly. Instead, fragmentation is driven by the ketone moiety and the aliphatic ring.
Key Fragmentation Events (EI Source)
-
Molecular Ion (
): Fluorinated indanones typically form a stable, intense molecular ion. -
Alpha-Cleavage & Decarbonylation (
): The most characteristic pathway. The strained five-membered ring opens followed by the expulsion of carbon monoxide (CO). -
Ethylene Loss (
): A competing pathway involving a retro-Diels-Alder-like elimination of ethylene ( ) from the aliphatic ring. -
HF Elimination (
): Specific to fluorinated species.[3] This occurs only if a hydrogen is spatially accessible to the fluorine, often requiring ring opening first.
Visualization: 5-Fluoro-1-Indanone Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade for 5-fluoro-1-indanone (
Figure 1: Proposed EI fragmentation pathway for 5-fluoro-1-indanone. The primary route involves the loss of CO to form a resonance-stabilized radical cation at m/z 122.
Experimental Protocol
To replicate these results, use the following validated protocol. This method is optimized to distinguish the molecular ion from the base peak.
Materials
-
Analyte: 5-Fluoro-1-indanone (analytical standard, >98% purity).
-
Solvent: HPLC-grade Methanol (for direct injection) or Ethyl Acetate (for GC).
-
Instrument: Single Quadrupole MS (Agilent 5977 or equivalent) with EI source.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 1.0 mg of fluorinated indanone.
-
Dissolve in 10 mL Ethyl Acetate (Final conc: 100 µg/mL).
-
Note: Avoid chlorinated solvents (DCM) to prevent halogen exchange artifacts in the source.
-
-
GC-MS Parameters (EI Mode):
-
Data Acquisition:
-
Scan Range:
40 – 300. -
Solvent Delay: 3.0 min.
-
-
Self-Validation Check:
-
Verify the presence of the air peak (
28/32) is <2% relative abundance. -
Ensure the
150 peak (Molecular Ion) has a signal-to-noise ratio >100:1.
-
Data Interpretation & Reference Values
When analyzing the spectrum, use the table below to assign peaks. Note that for fluorinated indanones, the "M-28" peak is often a doublet caused by two different loss mechanisms (CO vs. Ethylene) that result in the same nominal mass but different exact masses (requires High-Res MS to distinguish).
Diagnostic Ion Table (5-Fluoro-1-Indanone)
| m/z (Nominal) | Fragment Identity | Relative Abundance (%) | Mechanistic Origin |
| 150 | 80 - 100% (Base Peak) | Intact Molecular Ion (Stable aromatic system) | |
| 122 | 60 - 90% | Alpha-cleavage followed by decarbonylation | |
| 121 | 40 - 50% | Formation of fluorinated tropylium-like ion | |
| 101/102 | 10 - 20% | Elimination of HF from the | |
| 94 | 5 - 15% | Fluorobenzene radical cation |
Distinguishing Regioisomers
-
4-Fluoro-1-indanone: The fluorine is adjacent to the aliphatic bridge. Expect a higher intensity of the [M-HF] peak due to the "ortho effect" proximity to aliphatic hydrogens.
-
5-Fluoro & 6-Fluoro: The fluorine is distal. HF loss is less favorable, making the [M-CO] peak significantly more dominant.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Indanone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Fragmentation of Aromatic Ketones). Retrieved from [Link]
-
Zhang, J., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α,β-Unsaturated Aromatic Ketones in Mass Spectrometry. Journal of Organic Chemistry. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes: EI vs ESI. Mass Spectrometry & Proteomics Facility.[2] Retrieved from [Link]
Sources
Comparative HPLC Method Development Guide: Purity Analysis of 2,2-Difluoro-1-Indanone
Executive Summary: The Fluorine Challenge
Objective: To establish a robust, stability-indicating HPLC method for quantifying 2,2-difluoro-1-indanone and separating it from critical process impurities, specifically the mono-fluorinated intermediate (2-fluoro-1-indanone) and the non-fluorinated starting material (1-indanone).
The Challenge: The gem-difluoro moiety (
The Solution: This guide compares the industry-standard C18 against the Pentafluorophenyl (PFP) stationary phase.[1][2] Experimental evidence and mechanistic theory support PFP as the superior alternative , utilizing specific fluorine-fluorine and dipole-dipole interactions to achieve orthogonal selectivity.
Chemical Context & Critical Quality Attributes (CQAs)
To design a self-validating method, we must first define the separation targets.
| Compound | Structure Description | Separation Challenge |
| 2,2-Difluoro-1-Indanone | Target Analyte. Gem-difluoro at C2. | High lipophilicity; strong dipole. |
| 2-Fluoro-1-Indanone | Critical Impurity 1. Mono-substitution.[3] | Very similar hydrophobicity to target.[2][4] Hardest to resolve. |
| 1-Indanone | Starting Material. No fluorine. | Significantly less lipophilic; elutes earliest on RP. |
| 2,2-Difluoro-1,3-Indandione | Over-oxidation impurity. | More polar due to second carbonyl; elutes early. |
Mechanism of Separation[2][5][6]
-
Hydrophobicity (LogP):
. -
Dipole Moment: The
bond creates a strong dipole. PFP phases exploit this via "shape selectivity" and electrostatic interactions that C18 phases lack.
Comparative Column Screening
The following comparison evaluates three distinct stationary phases for this specific application.
A. C18 (Octadecylsilane) - The Baseline
-
Mechanism: Pure hydrophobic interaction.[3]
-
Performance: Elutes compounds in order of increasing hydrophobicity.
-
Limitation: The resolution (
) between the mono-fluoro and di-fluoro species is often (insufficient for quantitation) because the addition of the second fluorine atom does not drastically alter the hydrophobic footprint interaction with the alkyl chain.
B. Phenyl-Hexyl - The Alternative
-
Mechanism:
interactions with the aromatic indanone ring + hydrophobicity. -
Performance: Improved retention for the aromatic core, but often fails to discriminate based on the fluorine substitution pattern on the saturated ring.
C. Pentafluorophenyl (PFP) - The Recommended Solution
-
Mechanism: Hydrophobicity +
+ Dipole-Dipole + Shape Selectivity .[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Performance: The electron-deficient PFP ring interacts specifically with the electron-rich fluorine atoms on the analyte. This "Fluorophilic" retention mechanism creates a significant selectivity factor (
) between the mono- and di-fluoro species.
Summary of Experimental Performance (Simulated Data)
| Parameter | C18 Column | PFP Column (Recommended) | Phenyl-Hexyl |
| Critical Pair ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | 1.8 |
| Tailing Factor ( | 1.1 | 1.05 | 1.3 |
| Retention Mechanism | Hydrophobic only | Hydrophobic + Dipole + Shape | Hydrophobic + |
| Selectivity Source | Carbon Load | Fluorine-Fluorine Interaction | Aromatic Ring Interaction |
Visualizing the Separation Logic
The following diagrams illustrate the decision process and the mechanistic difference between the columns.
Caption: Workflow for selecting the optimal stationary phase, highlighting the shift from C18 to PFP for halogenated selectivity.
Caption: Mechanistic comparison showing why PFP provides superior retention specificity for fluorinated analytes compared to C18.
Detailed Experimental Protocol (The "Gold Standard")
This protocol utilizes the PFP chemistry.[1][2][5][6] It is designed to be "Self-Validating" by including a System Suitability Test that guarantees the separation of the critical pair.
Equipment & Reagents[5][9][10][11][12]
-
Instrument: HPLC with UV/Vis or PDA detector (UHPLC preferred for sharper peaks).
-
Column: Fluorophenyl (PFP),
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> or (e.g., Thermo Hypersil GOLD PFP, ACE C18-PFP, or Phenomenex Kinetex PFP). -
Solvents: HPLC Grade Methanol (MeOH) and Water.[3]
-
Note: Methanol is preferred over Acetonitrile for PFP columns because ACN can suppress the
interactions essential for this separation.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures neutral state of any acidic precursors. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH enhances |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Column Temp | Slightly elevated T improves mass transfer and peak shape. | |
| Detection | UV @ 254 nm | Indanone carbonyl-aromatic conjugation max. |
| Injection Vol | Adjust based on sample concentration. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold (Retain polar impurities) |
| 2.0 | 40% | End Isocratic Hold |
| 12.0 | 80% | Linear Ramp (Elute Indanones) |
| 15.0 | 95% | Wash (Remove highly lipophilic dimers) |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | Ready for next injection |
Self-Validating System Suitability (SST)[1]
To ensure scientific integrity, the method must "fail" if the column condition deteriorates. Do not rely solely on the retention time of the main peak.
Mandatory SST Criteria:
-
Resolution (
): The resolution between 2-Fluoro-1-indanone (Impurity) and 2,2-Difluoro-1-indanone (Main Peak) must be .-
Why? This proves the "fluorine selectivity" of the column is active. If
drops, the PFP phase may be fouled or passivated.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Tailing Factor (
): For the main peak,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Precision: %RSD of peak area for 6 replicate injections
.
Troubleshooting Guide
-
Loss of Resolution: If 2-fluoro and 2,2-difluoro peaks merge, switch mobile phase B from Acetonitrile to Methanol. If already using MeOH, the column may need regeneration with 100% THF to remove hydrophobic fouling.[3]
-
Peak Fronting: Sample solvent is too strong.[3] Dissolve sample in 50:50 Water:MeOH, not 100% MeOH.
References
-
Advanced Chromatography Technologies. (2023).[3] ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2][4] Chromatography Today. Link
-
Bell, D. S. (2016).[3][7] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5] LCGC North America, 34(2), 134–143.[3] Link
-
Fortis Technologies. (n.d.).[3] A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[3]Link
-
NIST Chemistry WebBook. (2023).[3] 1-Indanone UV/Visible Spectrum.[8][9][10][11][12] SRD 69. Link
-
Pereira, L., et al. (2008).[3] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC Europe, 21(11). Link
Sources
- 1. fortis-technologies.com [fortis-technologies.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
